ETHANOL, 2-(o-BIPHENYLYLOXY)-

Description

Contextual Background and Chemical Significance

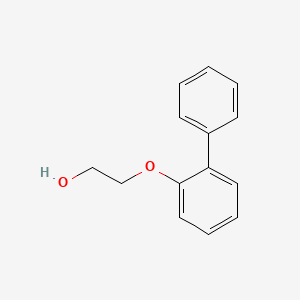

ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-, also known by its IUPAC name 2-(2-phenylphenoxy)ethanol, is an organic compound featuring a biphenyl (B1667301) group linked to an ethanol molecule through an ether bond. nih.gov This structure is significant as it combines a bulky, hydrophobic biphenyl moiety with a reactive primary alcohol functional group. The biphenyl ether scaffold is a recognized structural motif in various biologically active molecules and functional materials. rsc.orgresearchgate.net The presence of the hydroxyl group provides a reactive site for further chemical modifications, such as esterification or etherification, making it a versatile intermediate in organic synthesis.

The synthesis of biphenyl ether derivatives can be achieved through various methods, including acid-catalyzed SN2 nucleophilic substitution reactions and Ullman-type condensation reactions between a phenol (B47542) and an aryl bromide. sioc-journal.cnacs.org These synthetic routes offer pathways to create a diverse range of molecules built upon the 2-(o-biphenylyloxy)ethanol framework.

Table 1: Chemical Identifiers for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7501-02-2 | nih.govchemeo.comnist.gov |

| Molecular Formula | C₁₄H₁₄O₂ | nih.govchemeo.comnist.gov |

| Molecular Weight | 214.26 g/mol | nih.govchemeo.comnist.gov |

| IUPAC Name | 2-(2-phenylphenoxy)ethanol | nih.gov |

| Synonyms | 2-([1,1'-Biphenyl]-2-yloxy)ethanol, 2-(2-Biphenyloxy)ethanol, β-Hydroxyethyl ether of o-phenylphenol | nih.govchemeo.comnist.gov |

| InChI Key | NOZAKUWNUGNDLI-UHFFFAOYSA-N | chemeo.comnist.gov |

Table 2: Physicochemical Properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless liquid / White solid | lookchem.comguidechem.com |

| Boiling Point | 344.6 ± 17.0 °C at 760 mmHg | guidechem.comchemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | guidechem.comchemsrc.com |

| Flash Point | 151.4 ± 15.2 °C | guidechem.comchemsrc.com |

| LogP (Octanol/Water Partition Coefficient) | 2.67 | lookchem.comchemsrc.com |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | chemsrc.com |

Overview of Existing Research Landscape Pertaining to ETHANOL, 2-(o-BIPHENYLYLOXY)-

The existing body of scientific literature primarily positions ETHANOL, 2-(o-BIPHENYLYLOXY)- as a chemical intermediate and a building block for the synthesis of more complex molecules. solubilityofthings.com Its research applications are most prominent in the fields of polymer science and medicinal chemistry.

In material science, the compound is a key precursor for producing monomers used in polymerization. A notable application is its use in the synthesis of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) through direct esterification with acrylic acid. This monomer incorporates the biphenyl moiety into polymer chains, which can enhance properties such as thermal stability and UV resistance in the final material.

In the context of medicinal chemistry, while direct studies on the biological activity of ETHANOL, 2-(o-BIPHENYLYLOXY)- are limited, extensive research has been conducted on the biphenyl ether scaffold it contains. For instance, numerous biphenyl ether derivatives have been designed and synthesized as potent inhibitors of sulfatase enzymes, which are considered potential targets for anticancer therapies. rsc.orgresearchgate.netnih.gov These studies establish the importance of the biphenyl ether core in achieving biological activity, with the ethanol functional group representing a potential point for modification to optimize inhibitor potency and selectivity. nih.gov Furthermore, research into nature-inspired diphenyl ethers has explored their potential as antimicrobial agents, indicating another possible area of biological relevance for this class of compounds. acs.org

Identification of Key Research Gaps and Future Directions in the Study of ETHANOL, 2-(o-BIPHENYLYLOXY)-

Despite its utility as a synthetic intermediate, there are significant gaps in the understanding of ETHANOL, 2-(o-BIPHENYLYLOXY)- itself.

Elucidation of Intrinsic Biological Activity: The primary research gap is the lack of studies focused on the intrinsic biological profile of the compound. While its scaffold is part of active molecules, its own activity against targets like sulfatases or microbial pathogens has not been thoroughly investigated. Future work could involve screening the compound against a panel of biological targets to uncover any inherent pharmacological properties.

Metabolic Fate and Pathway Analysis: There is a complete absence of published data on the metabolism of ETHANOL, 2-(o-BIPHENYLYLOXY)-. Understanding how this molecule is processed in biological systems is crucial. Future research should aim to elucidate its metabolic pathways, for example, through in vitro studies using liver microsomes and in vivo studies in model organisms. Key questions include the stability of the ether linkage and the potential for hydroxylation or conjugation of the biphenyl rings. General metabolic pathways for ethanol involve oxidation to acetaldehyde (B116499) and then to acetic acid, but how the bulky biphenyl ether substituent influences this process is unknown. microbenotes.com

Structure-Activity Relationship (SAR) Studies: The terminal hydroxyl group is an ideal handle for creating a library of derivatives. Future synthetic efforts could focus on modifying this group to explore how changes in its chemical nature affect biological activity. This would enable the development of detailed SARs and could lead to the discovery of more potent and selective agents for specific biological targets.

Advanced Materials Applications: While its role as a monomer precursor is established, further research could explore the specific properties that the 2-(o-biphenylyloxy)ethyl moiety imparts to polymers. Investigations into the optical, thermal, and mechanical properties of homopolymers and copolymers derived from it could open up new applications in advanced materials.

Comparative Isomer Studies: The current focus is on the ortho-substituted biphenyl compound. Comparative studies involving the meta- and para-isomers, such as 2-([1,1'-Biphenyl]-4-yloxy)ethan-1-ol, would provide valuable insight into how the position of the ether linkage on the biphenyl ring influences the molecule's physical properties and biological activity. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZAKUWNUGNDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32171-23-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80225991 | |

| Record name | Ethanol, 2-(o-biphenylyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-02-2 | |

| Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Biphenyl)oxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-biphenylyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(o-biphenylyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BIPHENYL)OXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Ethanol, 2 O Biphenylyloxy

Established Synthetic Pathways for ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-

The synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)-, a colorless liquid at room temperature, is well-documented, with several established methods available for its preparation. guidechem.com These conventional approaches are fundamental in providing a reliable supply of the compound for various applications. guidechem.com

Conventional Synthetic Approaches

The most common and industrially significant method for synthesizing ETHANOL, 2-(o-BIPHENYLYLOXY)- is through the reaction of 2-phenylphenol (B1666276) with ethylene (B1197577) oxide. vulcanchem.com This reaction is typically carried out in the presence of a base catalyst. vulcanchem.com

Another widely used laboratory-scale synthesis is the Williamson ether synthesis . This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In the context of ETHANOL, 2-(o-BIPHENYLYLOXY)-, this would entail the reaction of the sodium salt of 2-phenylphenol (sodium 2-phenylphenoxide) with a 2-haloethanol, such as 2-chloroethanol. chemsrc.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide ion from the alkyl halide. masterorganicchemistry.comwikipedia.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or ethers such as tetrahydrofuran (B95107) (THF) being common choices. masterorganicchemistry.com

The Ullmann condensation presents another route for the formation of the ether linkage in ETHANOL, 2-(o-BIPHENYLYLOXY)-. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 2-halobiphenyl with ethylene glycol in the presence of a copper catalyst and a base. wikipedia.orgmdpi.com Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org

A summary of the key reagents for these conventional synthetic routes is presented in the table below.

| Reaction Name | Aryl Source | Ethanol Source | Catalyst/Base |

| Reaction with Ethylene Oxide | 2-Phenylphenol | Ethylene Oxide | Base Catalyst |

| Williamson Ether Synthesis | 2-Phenylphenol | 2-Chloroethanol | Sodium Hydride (NaH) |

| Ullmann Condensation | 2-Halobiphenyl | Ethylene Glycol | Copper (Cu) / Base |

Green Chemistry and Sustainable Synthesis Strategies for ETHANOL, 2-(o-BIPHENYLYLOXY)-

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable chemical processes. researchgate.net This has led to research into "green" synthetic routes for various compounds, including ethers. While specific green synthesis strategies for ETHANOL, 2-(o-BIPHENYLYLOXY)- are not extensively detailed in the provided search results, general principles of green chemistry can be applied. These include the use of less hazardous reagents, renewable feedstocks, and catalytic methods to improve atom economy. researchgate.netrsc.org For instance, developing catalytic systems that can operate under milder conditions and in greener solvents would be a significant advancement. rasayanjournal.co.in

Novel Synthetic Route Development for ETHANOL, 2-(o-BIPHENYLYLOXY)-

The development of novel synthetic routes aims to improve efficiency, reduce costs, and access new chemical space.

Exploration of Catalytic Methods

Modern advancements in catalysis offer promising avenues for the synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)-. The Ullmann condensation, for example, has seen significant improvements through the development of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.orgtcichemicals.com These modern catalytic systems often allow the reaction to proceed at lower temperatures and with lower catalyst loadings compared to traditional methods. organic-chemistry.org The use of tandem catalysis, where multiple catalytic transformations occur in a single pot, could also be a potential strategy for a more efficient synthesis from simpler starting materials. dicp.ac.cn

Derivatization and Functionalization of ETHANOL, 2-(o-BIPHENYLYLOXY)-

The hydroxyl group and the biphenyl (B1667301) moiety of ETHANOL, 2-(o-BIPHENYLYLOXY)- offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially new properties and applications.

The primary alcohol group can undergo a range of common transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. vulcanchem.com Esterification is another key reaction, where the alcohol reacts with a carboxylic acid or its derivative to form an ester. A notable example is the reaction with acrylic acid to produce 2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate (B77674), a monomer used in polymerization.

The aromatic rings of the biphenyl group are susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups, such as nitro, halogen, or alkyl groups, onto the aromatic core, further expanding the range of accessible derivatives.

The table below summarizes some potential derivatization reactions of ETHANOL, 2-(o-BIPHENYLYLOXY)-.

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Oxidation | Potassium permanganate | Hydroxyl | Carboxylic Acid |

| Esterification | Acrylic Acid | Hydroxyl | Acrylate Ester |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Biphenyl Ring | Nitro-substituted derivative |

Advanced Spectroscopic and Structural Elucidation of Ethanol, 2 O Biphenylyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Elucidation of Molecular Connectivity and Conformation

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that reveal the connectivity of atoms within a molecule.

In the ¹H NMR spectrum of ETHANOL, 2-(o-BIPHENYLYLOXY)-, distinct signals correspond to the different types of protons present. The aromatic protons of the biphenyl (B1667301) group typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. oregonstate.edu The protons of the ethoxy group (-O-CH2-CH2-OH) will have characteristic chemical shifts. The methylene (B1212753) protons adjacent to the oxygen of the phenoxy group (-O-CH2-) are expected to be deshielded and appear at a lower field than the methylene protons adjacent to the hydroxyl group (-CH2-OH). pdx.edu The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the biphenyl rings will resonate in the typical aromatic region (approximately 100-150 ppm). hmdb.ca The carbons of the ethoxy group will appear in the more upfield region of the spectrum. The carbon attached to the phenoxy oxygen will be at a lower field compared to the carbon bearing the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅- & -C₆H₄-) | 7.0 - 8.0 | 110 - 160 |

| Methylene Protons (-O-CH₂-) | 3.5 - 4.5 | 60 - 70 |

| Methylene Protons (-CH₂-OH) | 3.5 - 4.5 | 50 - 65 |

| Hydroxyl Proton (-OH) | Variable (often broad) | - |

Note: These are predicted ranges and actual values may vary based on experimental conditions.

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra, especially for complex molecules. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For ETHANOL, 2-(o-BIPHENYLYLOXY)-, this would show correlations between the two methylene groups of the ethoxy chain, confirming their connectivity. libretexts.org It would also reveal couplings between adjacent aromatic protons on the biphenyl rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing long-range connectivity. For instance, it can show a correlation between the protons of the -O-CH₂- group and the carbon atom of the biphenyl ring to which the ether oxygen is attached, definitively confirming the ether linkage.

Mass Spectrometric (MS) Characterization of ETHANOL, 2-(o-BIPHENYLYLOXY)-

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. spectralworks.com For ETHANOL, 2-(o-BIPHENYLYLOXY)-, HRMS would confirm the molecular formula as C14H14O2 by matching the experimentally determined accurate mass to the calculated theoretical mass (214.0994 g/mol ). nih.govepa.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. spectralworks.com

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. researchgate.net

For ETHANOL, 2-(o-BIPHENYLYLOXY)-, the molecular ion [M]⁺ at m/z 214 would be expected. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage next to the oxygen atom could result in the loss of a CH₂OH radical, leading to a significant fragment ion. Dehydration, the loss of a water molecule (18 amu), would produce a peak at m/z 196. libretexts.org Another likely fragmentation would be the cleavage of the ether bond, which could generate ions corresponding to the biphenylyloxy and ethoxy moieties. The NIST Mass Spectrometry Data Center shows major peaks at m/z values of 214, 170, 169, 107, and 9947, indicating specific fragmentation patterns. nih.gov

Table 2: Potential Mass Spectrometry Fragments for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| m/z Value | Possible Fragment Structure/Identity |

| 214 | [C₁₄H₁₄O₂]⁺ (Molecular Ion) |

| 196 | [C₁₄H₁₂O]⁺ (Loss of H₂O) |

| 183 | [C₁₃H₁₁O]⁺ (Loss of CH₂OH) |

| 169 | [C₁₂H₉O]⁺ (Biphenylyloxy fragment) |

| 45 | [C₂H₅O]⁺ (Ethoxy fragment) |

Vibrational Spectroscopic Studies of ETHANOL, 2-(o-BIPHENYLYLOXY)-

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of ETHANOL, 2-(o-BIPHENYLYLOXY)- would show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.org The C-O stretching vibration of the alcohol would appear in the 1050-1260 cm⁻¹ region. libretexts.orgvscht.cz The ether C-O stretch will also be present in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations typically give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations are often strong in Raman spectra. The C-C stretching and bending modes of the biphenyl and ethoxy groups would be observable.

Table 3: Characteristic Vibrational Frequencies for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Alcohol C-O | C-O Stretch | 1050 - 1260 |

| Ether C-O | C-O Stretch | 1050 - 1260 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing diagnostic absorption bands for specific functional groups. For ETHANOL, 2-(o-BIPHENYLYLOXY)-, the spectrum is characterized by the presence of its alcohol, ether, and aromatic components.

The most prominent feature in the IR spectrum is a strong and broad absorption band typically found in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the sample. libretexts.org

Vibrations associated with the carbon-oxygen bonds also produce strong signals. The C-O stretching of the primary alcohol is expected in the 1260-1050 cm⁻¹ range, while the aryl ether C-O stretch will also appear in this region, often as a sharp, intense band. vscht.cz

The aromatic biphenyl group gives rise to several distinct absorptions. The =C–H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. vscht.cz In-plane C=C stretching vibrations within the aromatic rings produce a set of characteristic bands in the 1600-1400 cm⁻¹ region. vscht.cz Additionally, the aliphatic C-H stretching vibrations from the ethanol backbone appear just below 3000 cm⁻¹. rsc.org

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic | =C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic (-CH₂) | C-H Stretch | 2990 - 2850 | Medium |

| Aromatic | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Alcohol/Ether (-C-O) | C-O Stretch | 1260 - 1050 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a unique "molecular fingerprint."

For ETHANOL, 2-(o-BIPHENYLYLOXY)-, the Raman spectrum would be dominated by signals from the aromatic rings and the carbon skeleton. The symmetric stretching vibrations of the aromatic rings typically produce strong Raman bands. The C-C-O symmetric stretch of the ethanol moiety is expected to yield a strong band around 880 cm⁻¹. researchgate.netresearchgate.net

The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule are also visible in the Raman spectrum, typically in the 3100-2800 cm⁻¹ region. mdpi.com While O-H stretching vibrations are generally weak in Raman spectra, the information gathered from the skeletal and aromatic vibrations provides a detailed and specific fingerprint of the molecule. spectroscopyonline.com

The table below outlines the key expected signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2800 | Medium to Strong |

| Aromatic | Ring Breathing/Stretching | 1610 - 1580, ~1000 | Strong |

| Alcohol/Ether | C-O Stretch | 1100 - 1040 | Medium |

| Carbon Skeleton | C-C-O Symmetric Stretch | ~880 | Strong |

X-ray Crystallography and Solid-State Structure of ETHANOL, 2-(o-BIPHENYLYLOXY)-

While spectroscopic methods provide information about functional groups and molecular connectivity, X-ray crystallography offers a definitive view of the three-dimensional arrangement of molecules in the solid state.

Determination of Crystal Structure and Packing Motifs

As of the latest available data, a public crystal structure for ETHANOL, 2-(o-BIPHENYLYLOXY)- has not been reported. However, the principles of X-ray crystallography would allow for a complete determination of its solid-state architecture if suitable single crystals were obtained.

This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular and crystal structure can be built. Key parameters determined from such an analysis include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit that forms the crystal lattice.

The analysis would also reveal the precise conformation of the molecule in the solid state and how multiple molecules arrange themselves, known as crystal packing motifs. These motifs are governed by the intermolecular forces between adjacent molecules.

Analysis of Intermolecular Interactions

The solid-state structure of ETHANOL, 2-(o-BIPHENYLYLOXY)- is dictated by a combination of intermolecular forces. researchgate.net Based on its molecular structure, several key interactions can be predicted to play a role in its crystal packing.

The most significant interaction is expected to be hydrogen bonding . The hydroxyl group can act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pair), likely forming chains or networks of O-H···O bonds with neighboring molecules. collegeboard.org This is a particularly strong type of dipole-dipole interaction that heavily influences melting points and crystal stability. libretexts.org

Computational Chemistry and Molecular Modeling of Ethanol, 2 O Biphenylyloxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-, these calculations can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

The electronic structure of ETHANOL, 2-(o-BIPHENYLYLOXY)- can be investigated using methods like Density Functional Theory (DFT). Such calculations would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap would suggest higher reactivity. From these orbital energies, various reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Table 1: Hypothetical Electronic Properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Parameter | Value (arbitrary units) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from quantum chemical calculations.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are also powerful tools for predicting the spectroscopic signatures of a molecule. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, respectively. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) spectrum.

These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the compound. For instance, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental peaks. The calculated IR spectrum can help identify characteristic vibrational modes associated with its functional groups, such as the O-H stretch of the alcohol and the C-O-C stretch of the ether linkage.

Table 2: Predicted Spectroscopic Data for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Spectroscopic Technique | Predicted Data Points (Illustrative) |

|---|---|

| ¹H NMR | Chemical shifts for aromatic, methylene (B1212753), and hydroxyl protons. |

| ¹³C NMR | Chemical shifts for all unique carbon atoms in the biphenyl (B1667301) and ethanol moieties. |

| IR Spectroscopy | Vibrational frequencies for O-H stretch, C-H stretches, C-O-C ether stretch, and aromatic C=C bending. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Preferences in Solution and Biological Environments

The presence of a flexible ether linkage in ETHANOL, 2-(o-BIPHENYLYLOXY)- suggests that it can adopt multiple conformations. MD simulations can be employed to explore the potential energy surface of the molecule and identify its low-energy, and therefore most probable, conformations in different environments, such as in various solvents or in a simulated biological membrane. Understanding these conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Ligand-Protein Interaction Simulations

Should ETHANOL, 2-(o-BIPHENYLYLOXY)- be investigated for its potential as a ligand for a protein target, MD simulations would be a critical tool. Docking studies could first be used to predict the binding pose of the molecule within the protein's active site. Subsequently, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can also provide estimates of the binding free energy.

QSAR/QSPR Modeling for ETHANOL, 2-(o-BIPHENYLYLOXY)- and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of compounds based on their chemical structure.

To develop a QSAR or QSPR model for ETHANOL, 2-(o-BIPHENYLYLOXY)-, a dataset of structurally similar compounds with known activities or properties would be required. From the structures of these molecules, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity or property.

Such a model could then be used to predict the activity of new, untested analogues of ETHANOL, 2-(o-BIPHENYLYLOXY)-, thereby guiding the design of compounds with improved properties. The reliability of the model would be assessed through rigorous validation techniques.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. nih.gov For a compound like ETHANOL, 2-(o-BIPHENYLYLOXY)-, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities against a specific target.

A hypothetical QSAR study for ETHANOL, 2-(o-BIPHENYLYLOXY)- and its analogs could follow these steps:

Data Collection: A series of biphenyl ether derivatives would be synthesized and their biological activities (e.g., inhibitory concentration IC50) against a particular target would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for ETHANOL, 2-(o-BIPHENYLYLOXY)- is not available, a study on [(biphenyloxy)propyl]isoxazole derivatives as agents against coxsackievirus B3 provides a relevant example. nih.gov In this study, 2D-QSAR models were successfully developed, demonstrating the applicability of this method to compounds with a biphenylyloxy scaffold. nih.gov The models showed good statistical quality, indicating that the antiviral activity of these compounds is well-correlated with their structural features. nih.gov

Table 1: Hypothetical Data Table for a QSAR Study of ETHANOL, 2-(o-BIPHENYLYLOXY)- Analogs

| Compound | Scaffold | R-Group | Log(1/IC50) |

| ETHANOL, 2-(o-BIPHENYLYLOXY)- | Biphenyl Ether | -CH2CH2OH | Predicted Value |

| Analog 1 | Biphenyl Ether | -CH3 | 5.2 |

| Analog 2 | Biphenyl Ether | -COOH | 4.8 |

| Analog 3 | Biphenyl Ether | -NH2 | 5.5 |

This table is for illustrative purposes to demonstrate the type of data used in a QSAR study.

Another powerful predictive modeling technique is pharmacophore modeling. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com For ETHANOL, 2-(o-BIPHENYLYLOXY)-, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model could then be used to virtually screen large compound libraries to identify new potential hits with similar activity.

Elucidation of Structure-Activity Relationships through Computational Descriptors

Computational descriptors are numerical values that represent the chemical and physical properties of a molecule. nih.gov These descriptors are fundamental to understanding structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.gov

For ETHANOL, 2-(o-BIPHENYLYLOXY)-, various computational descriptors can be calculated to infer its potential interactions with biological systems.

Table 2: Selected Computed Descriptors for ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Descriptor | Value | Source |

| Molecular Weight | 214.26 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

Data sourced from PubChem. nih.gov

These descriptors provide valuable insights into the physicochemical properties of the molecule. For instance, the XLogP3 value of 2.6 suggests a moderate level of lipophilicity, which can influence its ability to cross cell membranes. The presence of both hydrogen bond donors and acceptors indicates that the molecule can participate in hydrogen bonding interactions with a biological target.

In the context of SAR, these descriptors can be used to explain the observed activities of a series of related compounds. For example, in the QSAR study of [(biphenyloxy)propyl]isoxazole derivatives, it was found that the presence of specific fragments, such as 5-trifluoromethyl- nih.govbohrium.comuni-bonn.deoxadiazole or 2,4-difluorophenyl, was associated with high antiviral activity. nih.gov Conversely, the insertion of bulky substituents like napthyl or biphenyl decreased both antiviral activity and selectivity. nih.gov This suggests that steric and electronic factors play a crucial role in the biological activity of these biphenylyloxy compounds.

A similar analysis could be applied to analogs of ETHANOL, 2-(o-BIPHENYLYLOXY)-. By systematically modifying the structure (e.g., changing the length of the ethanol chain, substituting the biphenyl rings) and calculating the corresponding descriptors, one could build a comprehensive SAR model. This model would not only explain the activity of the known compounds but also guide the design of new, more potent analogs.

Biological Activities and Mechanistic Investigations of Ethanol, 2 O Biphenylyloxy

In Vitro Pharmacological Profiling of ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-

No specific in vitro pharmacological data for ETHANOL, 2-(o-BIPHENYLYLOXY)- was found in the searched scientific literature.

Receptor Binding Assays and Enzyme Inhibition Studies

There are no available studies detailing the receptor binding profile or enzyme inhibition properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-.

For the general substance, ethanol, research has shown it can interact with various receptors and enzymes. For instance, ethanol has been shown to inhibit the binding of the alcohol antagonist Ro15-4513 to α4/6β3δ GABAA receptors nih.gov. Additionally, ethanol can act as a non-competitive inhibitor of enzymes like acid phosphatase nih.gov.

Cell-Based Assays for Efficacy and Cytotoxicity

Specific cell-based assays to determine the efficacy and cytotoxicity of ETHANOL, 2-(o-BIPHENYLYLOXY)- are not documented in the available literature.

In studies concerning ethanol, its cytotoxic effects have been evaluated in various cell lines. For example, the MTT assay has been used to assess the cell viability of different cancer cell lines upon exposure to ethanol, with results indicating a decrease in cell viability with increasing concentrations researchgate.net.

In Vivo Biological Evaluation of ETHANOL, 2-(o-BIPHENYLYLOXY)-

There is no available information from in vivo studies conducted on ETHANOL, 2-(o-BIPHENYLYLOXY)-.

Assessment in Animal Models for Disease States

No studies assessing the efficacy of ETHANOL, 2-(o-BIPHENYLYLOXY)- in animal models of any disease state were identified.

Efficacy Assessment in Inflammation Models

There is no data on the efficacy of ETHANOL, 2-(o-BIPHENYLYLOXY)- in animal models of inflammation.

General studies on ethanol have shown that it can have complex effects on inflammation. Chronic ethanol consumption in a rhesus macaque model was associated with a heightened inflammatory state in alveolar macrophages nih.gov. Conversely, some studies in rats have suggested that long-term ethanol intoxication can reduce inflammatory responses researchgate.net. Ethanol extracts of certain plants have also been shown to possess anti-inflammatory activities in carrageenan-induced paw edema models in mice mdpi.com.

Efficacy Assessment in Diabetes Models

There is no data on the efficacy of ETHANOL, 2-(o-BIPHENYLYLOXY)- in animal models of diabetes.

Research on ethanol in the context of diabetes has yielded varied results. Some studies in diabetic mouse models suggest that ethanol extracts of certain plants can exert anti-diabetic effects nih.gov. In a mouse model of metabolic syndrome, ethanol intake was found to modulate the insulin (B600854) response nih.gov. Conversely, other research indicates that chronic ethanol consumption can ameliorate maturity-onset diabetes in mice researchgate.net.

Efficacy Assessment in Neurological Disorder Models

There is currently no available scientific literature detailing the assessment of ETHANOL, 2-(o-BIPHENYLYLOXY)- in preclinical models of neurological disorders.

Efficacy Assessment in Cardiovascular Disease Models

No published studies were found that evaluate the efficacy of ETHANOL, 2-(o-BIPHENYLYLOXY)- in animal or cellular models of cardiovascular disease.

Efficacy Assessment in Tumor Models

Scientific data on the evaluation of ETHANOL, 2-(o-BIPHENYLYLOXY)- in preclinical tumor models is not available in the public domain.

Toxicological Assessment and Safety Margins

A comprehensive toxicological profile, including acute and chronic toxicity studies, and the determination of safety margins for ETHANOL, 2-(o-BIPHENYLYLOXY)-, has not been publicly reported.

Investigation of Organ-Specific Effects and Systemic Responses

There is a lack of available research investigating the specific effects of ETHANOL, 2-(o-BIPHENYLYLOXY)- on different organs or its systemic responses in biological systems.

Molecular Mechanisms of Action of ETHANOL, 2-(o-BIPHENYLYLOXY)-

Due to the absence of dedicated research, the molecular mechanisms of action for this compound remain unelucidated.

Identification of Molecular Targets and Pathways

Specific molecular targets and signaling pathways modulated by ETHANOL, 2-(o-BIPHENYLYLOXY)- have not been identified in the available scientific literature.

Signal Transduction Pathway Modulation

There is currently no scientific literature describing the modulation of any signal transduction pathways by ETHANOL, 2-(o-BIPHENYLYLOXY)-. Key cellular signaling cascades, such as MAPK, PI3K/AKT, or NF-κB pathways, have not been studied in the context of this specific compound. Understanding its influence on these pathways would be critical in determining its potential therapeutic or toxicological properties.

Structure-Activity Relationship (SAR) Studies for ETHANOL, 2-(o-BIPHENYLYLOXY)- Analogues

The scientific literature is devoid of any structure-activity relationship (SAR) studies for analogues of ETHANOL, 2-(o-BIPHENYLYLOXY)-. This indicates that a systematic exploration of how structural modifications to this molecule affect its biological activity has not been undertaken.

Rational Design and Synthesis of Analogues Based on SAR

In the absence of initial biological activity data for the parent compound, there has been no basis for the rational design and synthesis of analogues. Future research would first need to identify a biological target or effect, which could then guide the chemical synthesis of related molecules to probe for enhanced or modified activity.

Correlation of Structural Features with Biological Outcomes

As no analogues have been synthesized and tested, there is no data to correlate specific structural features of ETHANOL, 2-(o-BIPHENYLYLOXY)- derivatives with biological outcomes. Such studies are essential for optimizing lead compounds in drug discovery and for understanding the chemical determinants of a molecule's function.

Metabolism and Pharmacokinetics of Ethanol, 2 O Biphenylyloxy

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vitro Metabolic Stability and Metabolite Identification

No data from in vitro studies assessing the metabolic stability of ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)- in liver microsomes or other cellular systems are available. Consequently, information regarding its intrinsic clearance and the identification of its metabolites remains undetermined.

In Vivo Pharmacokinetic Profiling

There are no published in vivo studies that characterize the pharmacokinetic parameters of ETHANOL, 2-(o-BIPHENYLYLOXY)- in any animal models or humans. Key metrics such as bioavailability, volume of distribution, clearance, and half-life have not been reported.

Enzyme Kinetics and Metabolic Pathway Elucidation

Cytochrome P450 (CYP) and Other Enzyme Interactions

Specific data on the interaction of ETHANOL, 2-(o-BIPHENYLYLOXY)- with cytochrome P450 (CYP) enzymes or other metabolic enzymes are not available. It is therefore unknown which specific enzymes might be responsible for its metabolism or if it acts as an inhibitor or inducer of these enzymes.

Glucuronidation and Sulfation Pathways

There is no information available to confirm whether ETHANOL, 2-(o-BIPHENYLYLOXY)- undergoes phase II metabolism through glucuronidation or sulfation pathways.

Drug-Drug Interaction Potential

Due to the lack of information regarding its metabolic pathways and enzyme interactions, the potential for drug-drug interactions involving ETHANOL, 2-(o-BIPHENYLYLOXY)- has not been evaluated.

Analytical Methodologies for Quantification and Detection of Ethanol, 2 O Biphenylyloxy

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 2-phenoxyethanol (B1175444), providing high-resolution separation from matrix interferences and other compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most frequently employed techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a widely adopted method for the routine analysis of 2-phenoxyethanol. These methods are valued for their robustness, simplicity, and cost-effectiveness.

A common approach involves using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with the addition of an acid such as phosphoric acid for improved peak shape. researchgate.net Detection is typically performed at wavelengths around 258 nm or 270 nm, where 2-phenoxyethanol exhibits significant UV absorbance. nih.govtandfonline.com

For instance, one validated method for a pharmaceutical gel utilizes a Lichrosorb C8 column (150 × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile, tetrahydrofuran (B95107), and water (21:13:66, v/v/v) at a flow rate of 1 ml/min, with UV detection at 258 nm. nih.gov Another method developed for vaccines employs a Waters Symmetry C18 column (150 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile/water (55:45, v/v) at a flow rate of 1 mL/min and detection at 270 nm. tandfonline.com

The linearity of these HPLC methods is typically excellent, with correlation coefficients (r²) often exceeding 0.999 over a wide concentration range. nih.govtandfonline.com The limits of detection (LOD) and quantification (LOQ) are generally low enough for quality control purposes in cosmetic and pharmaceutical formulations. For example, one method reported an LOD of 0.094 mg/ml and an LOQ of 0.15 mg/ml. nih.gov

Interactive Data Table: HPLC Methods for 2-Phenoxyethanol Analysis

| Parameter | Method 1 (Pharmaceutical Gel) nih.gov | Method 2 (Vaccines) tandfonline.com | Method 3 (Cosmetics) fda.gov.ph |

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | Waters Symmetry C18 (150 × 4.6 mm, 5 μm) | Reversed-phase column |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Acetonitrile:Water (55:45, v/v) | Tetrahydrofuran:Water:Methanol:Acetonitrile (5:60:10:25, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 258 nm | UV at 270 nm | Not specified |

| LOD | 0.094 mg/mL | 1.3 × 10⁻⁴ mg/mL | Not specified |

| LOQ | 0.15 mg/mL | 2.7 × 10⁻⁴ mg/mL | Not specified |

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), offers high sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds like 2-phenoxyethanol.

A validated GC-based method for determining 2-phenoxyethanol in workplace air involves thermal desorption of the analyte collected on an adsorbent tube, followed by analysis using GC with both FID for quantification and MS for identification to avoid interferences. researchgate.net This method demonstrated a limit of quantification of 0.095 mg/m³ for a 4-liter air sample. researchgate.net

For the analysis of 2-phenoxyethanol in more complex matrices like human blood and urine, a derivatization step is often necessary to improve the volatility and chromatographic behavior of the compound and its metabolites. oup.com Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is a common derivatization technique. oup.com This approach, coupled with GC-tandem mass spectrometry (GC-MS/MS), provides a highly specific and sensitive method for quantification, with limits of quantification in the low µg/L range. nih.gov

The choice of the capillary column is critical for achieving good separation. A commonly used stationary phase is (5%-phenyl)-methylpolysiloxane. oup.com The temperature program of the GC oven is optimized to ensure the separation of 2-phenoxyethanol from other matrix components and potential contaminants.

Interactive Data Table: GC Methods for 2-Phenoxyethanol Analysis

| Parameter | Method 1 (Workplace Air) researchgate.net | Method 2 (Human Blood/Urine) oup.com | Method 3 (Ink Dating) researchgate.net |

| Technique | Thermal Desorption-GC-FID/MS | GC-MS/MS | GC-MS |

| Column | Not specified | (5%-phenyl)-methylpolysiloxane | MEGA-5MS (30m x 0.32mm, 0.25µm) |

| Detector(s) | FID and MS | Tandem Mass Spectrometer | Mass Spectrometer |

| Sample Preparation | Adsorption on Tenax TA® | LLE and Silylation (BSTFA + 1% TMCS) | Derivatization with MSTFA:TMCS |

| LOQ | 0.095 mg/m³ | 0.5 - 6.1 µg/L (urine), 2.0 - 3.9 µg/L (blood) | Not specified |

LC-MS and its tandem version, LC-MS/MS, have become indispensable tools for the analysis of 2-phenoxyethanol and its metabolites in biological matrices due to their superior sensitivity and selectivity. These methods are particularly valuable for human biomonitoring studies.

A fast and sensitive LC-MS/MS method has been developed for the quantification of 2-phenoxyethanol metabolites, phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), in human urine and blood. uzh.ch This method allows for direct analysis of urine samples with a simple "dilute-and-shoot" approach, while a liquid-liquid extraction is employed for blood samples. The limits of quantification for the metabolites are in the low µg/L range, making the method suitable for assessing both occupational and general population exposure. uzh.ch

The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Spectrophotometric and Spectrofluorometric Methods

UV-Visible spectrophotometry can be used for the direct quantification of 2-phenoxyethanol, particularly in simpler matrices where interfering substances are minimal. The European Pharmacopoeia outlines a UV-Vis spectrophotometric method for the identification and assay of 2-phenoxyethanol. drugfuture.com The method specifies that a solution of 2-phenoxyethanol in water exhibits absorption maxima at 269 nm and 275 nm. drugfuture.com The specific absorbances at these wavelengths are also defined, providing a basis for quantification. drugfuture.com

A spectrophotometric method has also been developed for the determination of phenol (B47542) impurity in 2-phenoxyethanol. nih.gov This method involves a reaction with 4-aminoantipyrine (B1666024) and potassium hexacyanoferrate to form a colored complex that can be measured at 520 nm. nih.gov While this method targets an impurity, the principle of colorimetric reactions could potentially be adapted for the direct quantification of 2-phenoxyethanol after a suitable chemical transformation.

Currently, there is a lack of widely reported spectrofluorometric methods specifically developed for the direct quantification of ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-.

Electrochemical and Biosensor-Based Detection Approaches

The development of electrochemical sensors and biosensors for the direct and rapid detection of 2-phenoxyethanol is an area with limited specific research. While electrochemical sensors have been developed for structurally related compounds like phenols and for ethanol, dedicated sensors for 2-phenoxyethanol are not prevalent in the scientific literature. dphen1.comnih.gov

Similarly, while biosensors for the detection of ethanol are well-established, often utilizing enzymes like alcohol oxidase or alcohol dehydrogenase, specific biosensors for ETHANOL, 2-(o-BIPHENYLYLOXY)- have not been extensively reported. researchgate.netfrontiersin.org The principles of these biosensors, which often rely on the enzymatic production of a detectable species like hydrogen peroxide or the change in an electrical signal, could potentially be adapted for 2-phenoxyethanol if a suitable enzyme with specific activity towards it is identified and immobilized on a transducer. nih.govfrontiersin.org

Sample Preparation Strategies for Complex Matrices

The choice of sample preparation technique is critical for the accurate analysis of 2-phenoxyethanol, as it is often present in complex matrices such as cosmetics, biological fluids, and environmental samples. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.

For cosmetic products, a common sample preparation method involves acidification of the sample, followed by extraction with an organic solvent mixture, such as ethanol and water. fda.gov.ph The mixture may be heated to facilitate the extraction from lipid-rich phases. fda.gov.ph Subsequent filtration or centrifugation is performed to remove solid residues before HPLC analysis. fda.gov.ph

In the analysis of biological samples like blood and urine, liquid-liquid extraction (LLE) is a frequently used technique. oup.com This involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent, such as ethyl acetate. oup.com For urine samples, a simple "dilute-and-shoot" approach, where the sample is diluted with the mobile phase or a suitable buffer before injection into the LC-MS/MS system, can be sufficient. uzh.ch For blood samples, protein precipitation with a solvent like acetonitrile is often performed prior to LLE to remove proteins that can interfere with the analysis. oup.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that has been successfully applied to the analysis of 2-phenoxyethanol in cosmetic products. nih.gov This method involves the exposure of a coated fiber to the sample, where the analyte partitions onto the fiber. The fiber is then thermally desorbed in the injector of a gas chromatograph. nih.gov

For air samples, a common strategy is to draw a known volume of air through a sorbent tube, such as Tenax TA®, to trap the 2-phenoxyethanol. researchgate.net The trapped analyte is then thermally desorbed for GC analysis. researchgate.net

Interactive Data Table: Sample Preparation Strategies for 2-Phenoxyethanol Analysis

| Matrix | Sample Preparation Technique | Key Steps | Analytical Method |

| Cosmetics | Solvent Extraction | Acidification, extraction with ethanol/water, heating, filtration. fda.gov.ph | HPLC |

| Cosmetics | Solid-Phase Microextraction (SPME) | Direct SPME with DVB/CAR/PDMS fiber, addition of NaCl. nih.gov | GC-MS/MS |

| Human Blood | Liquid-Liquid Extraction (LLE) | Protein precipitation with acetonitrile, LLE with ethyl acetate. oup.com | LC-MS/MS, GC-MS/MS |

| Human Urine | Dilute-and-Shoot | Dilution with formic acid. uzh.ch | LC-MS/MS |

| Human Urine | LLE with Derivatization | Enzymatic hydrolysis, acidification, LLE with ethyl acetate, silylation. oup.com | GC-MS/MS |

| Workplace Air | Thermal Desorption | Sampling on Tenax TA® sorbent tube, thermal desorption. researchgate.net | GC-FID/MS |

Biological Sample Preparation

The analysis of 2-phenoxyethanol and its metabolites in biological samples, such as urine and blood, is essential for assessing human exposure. The preparation of these samples is a critical step to remove interfering substances and ensure accurate quantification.

Urine Samples: A straightforward and rapid method for the preparation of urine samples is the "dilute-and-shoot" technique. This approach involves diluting the urine sample with a suitable solvent, such as diluted formic acid, and adding internal standards. dphen1.comuzh.ch The sample is then directly injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis. dphen1.comuzh.ch This method is advantageous due to its simplicity and high throughput. It has been successfully applied to determine the main metabolites of 2-phenoxyethanol, phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). dphen1.comuzh.ch

Blood Samples: For blood, plasma, or serum samples, a more extensive preparation is typically required to remove proteins and other matrix components. Liquid-liquid extraction (LLE) is a commonly employed technique. In this method, the blood sample is mixed with an immiscible organic solvent. The 2-phenoxyethanol and its metabolites partition into the organic layer, which is then separated, evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

Another established technique for the determination of volatile organic compounds like ethanol and its derivatives in biological fluids is headspace gas chromatography (GC). gcms.czsigmaaldrich.com This method involves heating the biological sample in a sealed vial to allow the volatile compounds to partition into the headspace gas, which is then injected into the GC system. gcms.cz

Table 1: Methodologies for Biological Sample Preparation

| Sample Matrix | Preparation Technique | Analytical Method | Target Analytes | Key Findings |

|---|---|---|---|---|

| Urine | Dilute-and-Shoot | UPLC-ESI-MS/MS | Phenoxyacetic acid (PhAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | A simple and rapid method suitable for biomonitoring of 2-phenoxyethanol exposure. dphen1.com |

| Blood | Liquid-Liquid Extraction | LC-MS/MS | 2-Phenoxyethanol, PhAA, 4-OH-PhAA | Effective for removing matrix interferences and quantifying parent compound and metabolites. |

| Biological Fluids (Blood, Serum, Plasma, Urine, Saliva) | Headspace Gas Chromatography (GC) | GC with Capillary Column | Ethanol | A reliable and simple method requiring a small sample volume, suitable for routine analysis. gcms.cz |

Environmental Sample Preparation

The detection of 2-phenoxyethanol in environmental compartments such as water, soil, and sediment requires robust sample preparation methods to handle complex matrices and often low concentrations of the analyte.

Water Samples: For liquid samples like water, solid-phase extraction (SPE) is a widely used technique. mdpi.comrsc.org It involves passing the water sample through a solid sorbent material that retains the 2-phenoxyethanol. The analyte is then eluted with a small volume of an organic solvent. This method allows for the concentration of the analyte and removal of interfering substances. mdpi.comrsc.org Liquid-liquid extraction (LLE) is another common method for water samples, where an organic solvent is used to extract the analyte from the aqueous phase. libretexts.orgresearchgate.netvt.edu

Soil and Sediment Samples: The preparation of solid environmental samples like soil and sediment is more challenging due to the strong interaction between the analyte and the sample matrix. Several extraction techniques have been developed to efficiently isolate 2-phenoxyethanol.

Pressurized Liquid Extraction (PLE): This technique, also known as accelerated solvent extraction, uses elevated temperatures and pressures to enhance the extraction efficiency of organic compounds from solid matrices. dphen1.comusgs.govnih.govepa.gov It offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. dphen1.comusgs.govnih.gov

Ultrasound-Assisted Extraction (UAE): UAE, or sonication, utilizes ultrasonic waves to disrupt the sample matrix and enhance the penetration of the extraction solvent. mdpi.comresearchgate.netmdpi.complos.orgresearchgate.net It is an effective method for extracting a wide range of organic compounds from soils and sludges. mdpi.commdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.commdpi.com This technique can significantly reduce extraction times and solvent volumes.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various environmental matrices, including soil and water. restek.combohrium.comnih.govphenomenex.com It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interferences. restek.comphenomenex.com

Air Samples: For air monitoring, 2-phenoxyethanol can be collected by drawing air through a sorbent tube. The trapped compound is then thermally desorbed or solvent-eluted for analysis by GC or HPLC. In a study on the determination of alkoxyethanols in workplace air, 2-phenoxyethanol was used as an internal standard and was derivatized before HPLC analysis. nih.gov

Table 2: Methodologies for Environmental Sample Preparation

| Sample Matrix | Preparation Technique | Analytical Method | Key Findings |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | LC-UV | High recoveries (69-102%) were achieved for various phenolic compounds. |

| Water | Liquid-Liquid Extraction (LLE) | GC, HPLC | A traditional and effective method, though often more time-consuming and solvent-intensive than SPE. mdpi.comlibretexts.org |

| Soil, Sediment, Sludge | Pressurized Liquid Extraction (PLE) | GC/MS | Offers high analyte recoveries with reduced solvent usage and extraction time compared to Soxhlet. dphen1.comusgs.govepa.gov |

| Soil, Sludge | Ultrasound-Assisted Extraction (UAE) | GC/MS | An environmentally friendly alternative that can be used with various solvents and requires shorter extraction times. mdpi.com |

| Soil, Sludge | Microwave-Assisted Extraction (MAE) | GC/MS | A rapid extraction technique that reduces solvent consumption. mdpi.commdpi.com |

| Soil, Water | QuEChERS | GC/MS, LC-MS/MS | A fast, simple, and effective method for a wide range of analytes and matrices. bohrium.comnih.gov |

| Air | Sorbent Tube Sampling with Derivatization | HPLC | A sensitive method for determining alkoxyethanols, with 2-phenoxyethanol used as an internal standard. nih.gov |

Environmental Fate and Ecotoxicological Impact of Ethanol, 2 O Biphenylyloxy

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is a critical factor in determining its potential long-term impact on ecosystems. For ETHANOL (B145695), 2-(o-BIPHENYLYLOXY)-, the persistence and degradation are governed by a combination of photochemical and biological processes. Due to a lack of specific experimental studies on this compound, its environmental fate is largely predicted using quantitative structure-activity relationship (QSAR) models and tools such as the US Environmental Protection Agency's (EPA) EPI Suite™ chemsafetypro.comchemistryforsustainability.org. These models estimate a substance's properties and environmental behavior based on its chemical structure.

Photodegradation Studies

Photodegradation, the breakdown of chemical compounds by light, is a significant environmental degradation pathway for many organic molecules. In the atmosphere, the primary mechanism for the photodegradation of organic compounds is their reaction with photochemically produced hydroxyl (OH) radicals.

Based on predictive modeling, the atmospheric photodegradation of ETHANOL, 2-(o-BIPHENYLYLOXY)- is expected to occur. The rate of this degradation can be estimated by calculating the atmospheric half-life, which is the time it takes for half of the initial amount of the compound to degrade. While specific experimental data for this compound are not available, QSAR models can provide an estimation of its reactivity with OH radicals. For structurally similar compounds, atmospheric half-lives can range from hours to days, suggesting that photodegradation is a viable pathway for the removal of ETHANOL, 2-(o-BIPHENYLYLOXY)- from the atmosphere.

It is also important to consider indirect photolysis in aquatic systems, where the compound may react with other photochemically generated species like hydroxyl radicals, singlet oxygen, and peroxide radicals. The biphenyl (B1667301) and ether functional groups within the molecule suggest a potential for such reactions, although the specific rates and products would need to be determined through experimental studies.

Biodegradation in Aquatic and Terrestrial Systems

Biodegradation is a crucial process for the removal of chemical substances from aquatic and terrestrial environments. This process is mediated by microorganisms that can metabolize the compound, breaking it down into simpler, and often less harmful, substances.

Predictive models like BIOWIN™, part of the EPI Suite™, can estimate the probability of a chemical's biodegradation chemistryforsustainability.org. These models analyze the chemical structure for functional groups that are known to be susceptible or resistant to microbial degradation. ETHANOL, 2-(o-BIPHENYLYLOXY)- contains an ether linkage and a biphenyl structure, which can influence its biodegradability. While the ethanol portion might be readily biodegradable, the biphenyl structure can be more recalcitrant.

| Biodegradation Prediction Model | Result | Interpretation |

| Linear Biodegradation Model | Not readily biodegradable | The compound is not expected to undergo rapid and complete biodegradation in standard tests. |

| Non-Linear Biodegradation Model | Not readily biodegradable | Consistent with the linear model, suggesting a lower probability of rapid biodegradation. |

| MITI Biodegradation Probability | Low | The model from the Japanese Ministry of International Trade and Industry also predicts a low likelihood of biodegradation. |

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. A key parameter used to estimate the potential for bioaccumulation is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

The BCF of a chemical can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity, or its "fat-loving" nature. Chemicals with a high log Kow are more likely to accumulate in the fatty tissues of organisms.

For ETHANOL, 2-(o-BIPHENYLYLOXY)-, the log Kow value can be estimated using QSAR models. The predicted log Kow for this compound is in a range that suggests a moderate potential for bioaccumulation. The BCF can then be predicted using regression-based methods from this log Kow value.

The following table presents the estimated bioaccumulation potential for ETHANOL, 2-(o-BIPHENYLYLOXY)- based on predictive models.

| Parameter | Predicted Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 (Estimated) | Indicates a moderate affinity for fatty tissues. |

| BCF (Bioconcentration Factor) | 250 (Estimated) | Suggests a moderate potential for bioaccumulation in aquatic organisms. |

A BCF value of 250 is below the threshold that is typically considered to indicate a high bioaccumulation potential (usually a BCF > 2000). Therefore, while some bioaccumulation is expected, it is unlikely that ETHANOL, 2-(o-BIPHENYLYLOXY)- would significantly biomagnify in the food chain.

Ecotoxicity Assessment in Aquatic Organisms

The ecotoxicity of a chemical is its potential to cause adverse effects on ecosystems. For aquatic environments, this is typically assessed by studying its toxicity to representative organisms from different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). In the absence of experimental data, QSAR models are valuable tools for predicting the aquatic toxicity of a chemical.

Algal and Daphnia Toxicity Studies

Algae are fundamental to aquatic ecosystems as they form the base of the food web. Daphnia, small planktonic crustaceans, are a critical link between algae and higher trophic levels. The toxicity to these organisms is often expressed as the EC50 (Effective Concentration 50), which is the concentration of the chemical that causes a specified effect in 50% of the test population over a given time period.

Predictive models, such as ECOSAR™ within the EPI Suite™, can estimate the acute toxicity of a chemical to algae and daphnia based on its chemical class and physical-chemical properties epa.gov. For ETHANOL, 2-(o-BIPHENYLYLOXY)-, which can be classified as a neutral organic, its toxicity is primarily driven by narcosis, a non-specific disruption of cell membranes.

The following table summarizes the predicted acute toxicity of ETHANOL, 2-(o-BIPHENYLYLOXY)- to algae and daphnia.

| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |

| Green Algae (96-hr) | EC50 | 15.0 | Toxic to aquatic life |

| Daphnia magna (48-hr) | LC50 | 10.0 | Toxic to aquatic life |

These predicted values suggest that ETHANOL, 2-(o-BIPHENYLYLOXY)- is likely to be classified as toxic to aquatic life.

Fish Toxicity Endpoints

Fish are important indicators of the health of aquatic ecosystems. The most common endpoint for fish toxicity is the LC50 (Lethal Concentration 50), the concentration of a chemical that is lethal to 50% of the test fish over a specified period, typically 96 hours.

Similar to algae and daphnia, the acute toxicity of ETHANOL, 2-(o-BIPHENYLYLOXY)- to fish can be predicted using QSAR models. The predicted toxicity is based on the compound's log Kow and its classification as a neutral organic compound.

The table below shows the predicted 96-hour LC50 value for fish.

| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |

| Fathead Minnow (96-hr) | LC50 | 5.0 | Toxic to aquatic life |

The predicted LC50 value for fish further supports the classification of ETHANOL, 2-(o-BIPHENYLYLOXY)- as toxic to aquatic life. These predictions highlight the need for caution in the handling and disposal of this compound to prevent its release into aquatic environments.

Terrestrial Ecotoxicity and Soil Microbiome Impact of ETHANOL, 2-(o-BIPHENYLYLOXY)-

Terrestrial Ecotoxicity

The ecotoxicological effects of a substance on terrestrial environments are often evaluated using indicator organisms, such as earthworms, which play a vital role in soil health and structure.